Pyrrole, 2,5-dipropyl-

Lipophilicity LogP Partition Coefficient

2,5-Dipropylpyrrole (CAS 770-43-4) is a symmetrically 2,5-disubstituted alkylpyrrole with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol. As a dialkylpyrrole, it features propyl substituents at both alpha-positions of the pyrrole ring, which confer distinct steric and electronic properties compared to unsubstituted pyrrole, mono-alkylpyrroles, or differently substituted 2,5-dialkylpyrroles such as the 2,5-dimethyl, 2,5-diethyl, or 2,5-diisopropyl analogues.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 770-43-4
Cat. No. B12651124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrole, 2,5-dipropyl-
CAS770-43-4
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(N1)CCC
InChIInChI=1S/C10H17N/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8,11H,3-6H2,1-2H3
InChIKeyRYXXWPBMCRQHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dipropylpyrrole (CAS 770-43-4) Procurement Guide: Core Properties and Sourcing Rationale


2,5-Dipropylpyrrole (CAS 770-43-4) is a symmetrically 2,5-disubstituted alkylpyrrole with the molecular formula C₁₀H₁₇N and a molecular weight of 151.25 g/mol . As a dialkylpyrrole, it features propyl substituents at both alpha-positions of the pyrrole ring, which confer distinct steric and electronic properties compared to unsubstituted pyrrole, mono-alkylpyrroles, or differently substituted 2,5-dialkylpyrroles such as the 2,5-dimethyl, 2,5-diethyl, or 2,5-diisopropyl analogues [1]. These structural differences translate into measurable variations in lipophilicity (LogP), basicity, oxidation potential, and reactivity that directly impact its suitability as a synthetic intermediate, monomer, or ligand precursor in industrial and academic research settings. Understanding these quantifiable differentiators is critical for procurement decisions when selecting among in-class 2,5-dialkylpyrroles.

Steric environment tuning for catalyst ligand design and regioselective transformations
Lipophilicity-controlled partitioning and membrane permeability for medicinal chemistry scaffolds
Moderate oxidation potential for electropolymerization studies with handling stability

Why 2,5-Dipropylpyrrole Cannot Be Simply Replaced by Other 2,5-Dialkylpyrroles


Although 2,5-dialkylpyrroles share a common heterocyclic core, the length and branching of the alkyl substituents critically modulate lipophilicity (LogP), steric bulk, and electronic effects at the reactive 3- and 4-positions . For example, 2,5-dimethylpyrrole (LogP ~1.5) is significantly less lipophilic than 2,5-dipropylpyrrole (LogP 2.92), while 2,5-diisopropylpyrrole introduces branched steric hindrance that alters metal-coordination geometry and catalytic performance in oligomerization catalyst systems [1]. The Hammett-like electronic contribution of n-propyl groups shifts the oxidation potential (Ep) of the pyrrole ring by a quantifiable increment relative to methyl or ethyl substituents, a factor directly documented in the systematic cyclic voltammetry study of 117 substituted pyrroles by Tabba and Smith [2]. These differences cannot be compensated for simply by adjusting reaction stoichiometry because they govern fundamental properties such as catalyst activity, polymerization kinetics, and the diastereoselectivity of subsequent reductions. Selecting the correct 2,5-dialkylpyrrole is therefore a design-critical decision, not a commodity swap.

Lipophilicity mismatch: shorter alkyl chains significantly reduce organic-phase partitioning and may shift extraction profiles.
Oxidation potential mismatch: different alkyl substituents alter electropolymerization onset and oxidative stability, affecting film quality.
Steric profile mismatch: diethyl or diisopropyl analogues change ligand steric bulk and can reduce catalytic productivity or selectivity.

Quantitative Differentiation Evidence for 2,5-Dipropylpyrrole Against Closest Analogs


LogP Differential: 2,5-Dipropylpyrrole Exhibits Higher Lipophilicity Than 2,5-Dimethylpyrrole

The computed LogP of 2,5-dipropylpyrrole is 2.92, compared to approximately 1.5 for 2,5-dimethylpyrrole . This ~1.4 log unit increase corresponds to approximately a 25-fold greater partition into organic phases, directly impacting extraction efficiency, membrane permeability in biological assays, and solubility profiles in non-polar reaction media. The LogP value is accompanied by a topological polar surface area (TPSA) of 15.79 Ų, confirming low polarity consistent with efficient organic-phase partitioning .

LogP Differential
Reported
LogP 2.92 vs ~1.5
~25-fold higher organic-phase partition guides lipophilicity-dependent workflows.
Computed property; experimental validation recommended.
Lipophilicity LogP Partition Coefficient Drug Design

Anodic Oxidation Potential (Ep) as a Quantitative Selectivity Predictor for Electropolymerization and Oxidative Stability

Tabba and Smith measured anodic oxidation potentials (Ep vs. Ag/AgNO₃) for 117 substituted pyrroles, including 2,5-dialkylpyrroles [1]. Unsubstituted pyrrole oxidizes at 920 mV. Electron-donating alkyl substituents lower the oxidation potential: each n-alkyl group at the 2- or 5-position contributes approximately -120 to -150 mV according to the derived substituent partial potentials. Based on the tabulated data for related 2,5-dialkylpyrroles, 2,5-dipropylpyrrole is predicted to exhibit an Ep approximately 150–250 mV lower than unsubstituted pyrrole and 50–100 mV lower than 2,5-dimethylpyrrole, respectively, owing to the stronger cumulative electron-donating effect of the longer n-propyl chains [1]. The observed values for comparator compounds in the series confirm this trend.

Oxidation Potential (Ep)
Class-level inference
~670–770 mVPyrrole 920 mV; Dimethyl ~720–810 mV
Predicted lower oxidation potential may enable gentler electropolymerization conditions.
Estimated from substituent partial potentials; direct measurement advised.
Cyclic Voltammetry Oxidation Potential Electropolymerization Substituent Effects

Steric Differentiation: Effective Molar Volume Distinguishes 2,5-Dipropyl from 2,5-Diethyl and 2,5-Diisopropyl Analogues

The n-propyl substituent occupies a larger effective volume than ethyl (2,5-diethylpyrrole) but lacks the branching of isopropyl (2,5-diisopropylpyrrole, CAS 7696-53-9). In olefin oligomerization catalyst systems, the ligand steric profile directly controls productivity and selectivity: patent data demonstrate that 2,5-diethylpyrrole-based catalysts achieve higher productivity than 2,5-dimethylpyrrole-based systems, establishing that alkyl chain length on the pyrrole ligand is a critical performance parameter [1]. 2,5-Dipropylpyrrole occupies an intermediate steric position—bulkier than diethyl yet less conformationally restricted than diisopropyl—making it the preferred ligand when moderate steric shielding of the metal center is desired without incurring the activity penalties observed with branched isopropyl substituents [1].

Steric Bulk Ranking
Class-level inference
Dipropyl (intermediate) > Diethyl > Dimethyl in productivity; Diisopropyl introduces steric penalty.
Intermediate steric profile supports fine-tuned catalytic pocket design.
Patent-based qualitative ranking; validate under specific catalyst conditions.
Steric Bulk Molecular Volume Catalyst Design Regioselectivity

Basicity Modulation by n-Propyl Substituents: Comparative pKaH Data for Alkylpyrroles

Abraham et al. determined that alkyl substitution on the pyrrole ring increases basicity, with the effect being additive and position-dependent [1]. The pKaH of pyrrole (conjugate acid) is approximately –3.8; 2-alkyl substitution typically raises pKaH by ~1–2 units, and 2,5-dialkyl substitution raises it further [2]. Based on the trends established for the measured alkylpyrrole series, 2,5-dipropylpyrrole is expected to have a pKaH approximately 0.5–1.0 unit higher than 2,5-dimethylpyrrole, reflecting the stronger inductive electron-donating effect of the propyl chain [1]. This difference, while modest, is significant in acid-catalyzed reactions where the extent of N-protonation governs the reaction pathway.

Basicity Modulation
Class-level inference
pKaH ~ -1.0 vs Pyrrole -3.8
Higher basicity influences acid-catalyzed reaction pathways and extraction behavior.
Extrapolated from alkylpyrrole series; confirm with experimental pKaH data.
Basicity Protonation pKa Acid-Base Chemistry

Catalytic Hydrogenation Yield Advantage: 2,5-Dipropylpyrrole as a Key Intermediate in Pyrrolidine Synthesis

Bel'skii reported that furan amines bearing a 3-amino group undergo vapor-phase hydrogenation over platinum catalysts to yield pyrrole and pyrrolidine homologs in 85–95% yield [1]. Using this methodology, 2,5-dipropylpyrrole and its fully saturated counterpart 2,5-dipropylpyrrolidine were specifically synthesized, demonstrating that the 2,5-dipropyl substitution pattern is compatible with high-yielding catalytic transformations [1]. The 85–95% yield range provides a benchmark for procurement: the compound is not only accessible but is a demonstrated intermediate for stereoselective hydrogenation to cis- and trans-2,5-dipropylpyrrolidines, which are important chiral building blocks [2].

Hydrogenation Yield
Supporting evidence
85–95% yield
Demonstrates reliable synthetic access and positions compound as pyrrolidine precursor.
Vapor-phase Pt-catalyzed method; yield may vary with scale.
Catalytic Hydrogenation Pyrrolidine Synthesis Vapor-Phase Reaction Heterocyclic Chemistry

Optimal Application Scenarios for 2,5-Dipropylpyrrole Based on Quantitative Evidence


Synthesis of Chiral 2,5-Dipropylpyrrolidines via Enantioselective Partial Hydrogenation

2,5-Dipropylpyrrole serves as the direct precursor for the enantioselective synthesis of chiral 2,5-disubstituted 1-pyrrolines and pyrrolidines. The established partial hydrogenation methodology achieves up to 92% ee for simple 2,5-disubstituted pyrroles using Pd/Brønsted acid catalytic systems [1]. The n-propyl substituents provide sufficient steric differentiation to enable facial selectivity during hydrogenation while maintaining substrate solubility. The high-yield synthetic route from furan amines (85–95%) ensures reliable monomer supply for subsequent stereoselective reduction .

Homogeneous Olefin Oligomerization Catalyst Ligand with Intermediate Steric Profile

Based on patent evidence showing that 2,5-dialkylpyrroles function as effective ligands in aluminum-based olefin oligomerization catalysts, with productivity scaling with alkyl chain length [1], 2,5-dipropylpyrrole occupies the optimal steric window between the less active 2,5-diethyl and the overly hindered 2,5-diisopropyl systems. Procurement of this specific homologue enables catalyst developers to achieve higher turnover numbers than with shorter-chain analogues without incurring the activity penalties associated with branched substituents.

Electropolymerizable Monomer for Conductive Polymer Films Requiring Moderate Oxidation Potential

The predicted oxidation potential of 2,5-dipropylpyrrole (approximately 670–770 mV vs. Ag/AgNO₃) is 150–250 mV lower than unsubstituted pyrrole [1]. This enables electropolymerization at less anodic potentials, reducing solvent degradation and substrate corrosion during film deposition. The intermediate oxidation potential also balances ease of polymerization against ambient oxidative stability, making it a practical monomer choice for laboratory-scale conductive polymer research where both processability and handling stability are required.

Lipophilic Pyrrole Building Block for Medicinal Chemistry Library Synthesis

With a LogP of 2.92 [1], 2,5-dipropylpyrrole is significantly more lipophilic than 2,5-dimethylpyrrole (LogP ~1.5), making it the preferred pyrrole scaffold when designing compound libraries targeting intracellular or membrane-bound targets. Its TPSA of 15.79 Ų further supports good membrane permeability potential, while the 3- and 4-positions remain available for further functionalization via electrophilic substitution or directed C–H activation, as demonstrated in Pd-catalyzed arylation protocols for 2,5-substituted pyrroles .

Application
Selection Property
Validation Focus
Chiral 2,5-dipropylpyrrolidine synthesis
Enantioselective partial hydrogenation compatibility
Substrate scope and enantiomeric excess under Pd/Brønsted acid conditions
Homogeneous olefin oligomerization ligand
Intermediate steric ligand profile
Catalytic productivity versus steric hindrance of n-propyl vs. branched substituents
Electropolymerizable monomer research
Moderate oxidation potential window
Film formation at reduced anodic potentials while retaining ambient stability
Lipophilic pyrrole building block
Higher lipophilicity versus shorter-chain analogues
Membrane permeability and reactivity at 3- and 4-positions for library synthesis
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